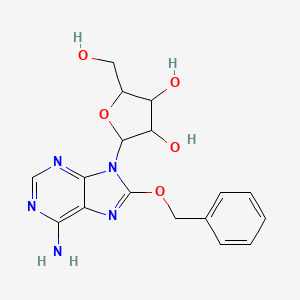
9H-Carbazole, 2,3-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Carbazole, 2,3-dimethyl- is an organic compound with the molecular formula C14H13N. It belongs to the class of carbazole derivatives, which are nitrogen-containing aromatic heterocyclic compounds. Carbazole derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and good environmental stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole, 2,3-dimethyl- typically involves the methylation of carbazole at the 2 and 3 positions. One common method is the Friedel-Crafts alkylation reaction, where carbazole is reacted with methylating agents such as methyl iodide in the presence of a Lewis acid catalyst like aluminum chloride .
Industrial Production Methods: Industrial production of 9H-Carbazole, 2,3-dimethyl- may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are employed to ensure high-quality production .
Analyse Des Réactions Chimiques
Types of Reactions: 9H-Carbazole, 2,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carbazole-2,3-dione derivatives.
Reduction: Reduction reactions can convert it to dihydrocarbazole derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the carbazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Carbazole-2,3-dione derivatives.
Reduction: Dihydrocarbazole derivatives.
Substitution: Various substituted carbazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
9H-Carbazole, 2,3-dimethyl- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 9H-Carbazole, 2,3-dimethyl- involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
9H-Carbazole: The parent compound without methyl groups at the 2 and 3 positions.
3,6-Dimethyl-9H-carbazole: Another dimethylated derivative but with methyl groups at the 3 and 6 positions.
Uniqueness:
9H-Carbazole, 2,3-dimethyl-: has unique electronic properties due to the specific positioning of the methyl groups, which can influence its reactivity and interaction with other molecules.
3,6-Dimethyl-9H-carbazole: may exhibit different electronic and steric effects due to the different positions of the methyl groups, leading to variations in its chemical behavior and applications.
Propriétés
Numéro CAS |
18992-70-6 |
|---|---|
Formule moléculaire |
C14H13N |
Poids moléculaire |
195.26 g/mol |
Nom IUPAC |
2,3-dimethyl-9H-carbazole |
InChI |
InChI=1S/C14H13N/c1-9-7-12-11-5-3-4-6-13(11)15-14(12)8-10(9)2/h3-8,15H,1-2H3 |
Clé InChI |
SYTNBTHSPJGLQQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1C)NC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


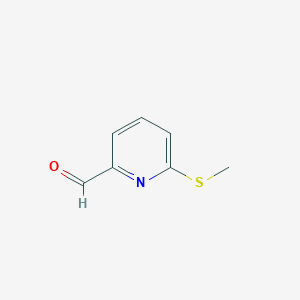


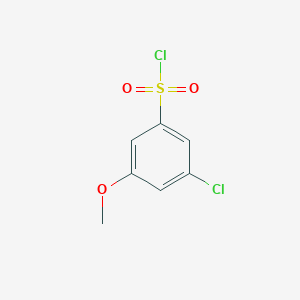

![[2-[4-(3-aminopropanoylamino)phenyl]-1,3,2-dithiarsolan-4-yl]methyl N-(2-butyl-1,3-dioxobenzo[de]isoquinolin-6-yl)carbamate](/img/structure/B12096539.png)

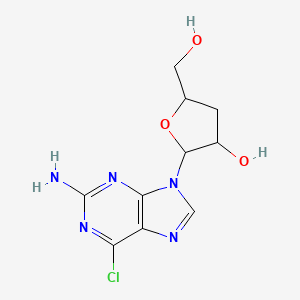
![(17-acetyl-6,10,13-trimethyl-3-oxo-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12096554.png)
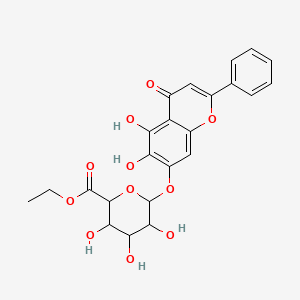
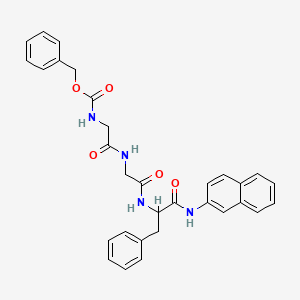
![Boronic acid, [4-(2-ethoxyethyl)phenyl]-](/img/structure/B12096592.png)

